3-Hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylic acid
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Overview
Description
3-Hydroxy-1-azabicyclo[222]octane-3-carboxylic acid is a bicyclic compound featuring a nitrogen atom within its structure This compound is notable for its unique bicyclic framework, which imparts distinct chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a cyclic ketone, followed by hydroxylation and carboxylation steps. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced analogs.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for chlorination.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: In organic synthesis, 3-Hydroxy-1-azabicyclo[222]octane-3-carboxylic acid is used as a building block for the synthesis of more complex molecules
Biology: The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies. Its bicyclic structure makes it a candidate for the development of new pharmaceuticals.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of drugs targeting specific biological pathways.
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable in the production of high-performance polymers and other advanced materials.
Mechanism of Action
The mechanism by which 3-Hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological responses. The pathways involved often include signal transduction mechanisms that are crucial for cellular functions.
Comparison with Similar Compounds
1-Azabicyclo[2.2.2]octane: A structurally related compound with similar bicyclic framework but lacking the hydroxyl and carboxylic acid groups.
Tropane Alkaloids: Compounds like atropine and cocaine, which share a similar bicyclic structure but differ in functional groups and biological activity.
Uniqueness: 3-Hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological properties. This makes it a valuable compound for research and industrial applications, distinguishing it from other similar bicyclic compounds.
This comprehensive overview highlights the significance of 3-Hydroxy-1-azabicyclo[222]octane-3-carboxylic acid in various scientific domains, emphasizing its potential and versatility
Properties
IUPAC Name |
3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c10-7(11)8(12)5-9-3-1-6(8)2-4-9/h6,12H,1-5H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYDHUUBZWDAFGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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